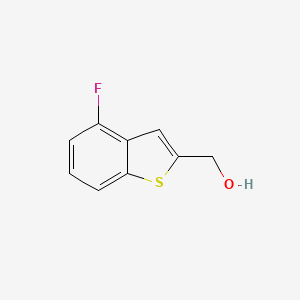

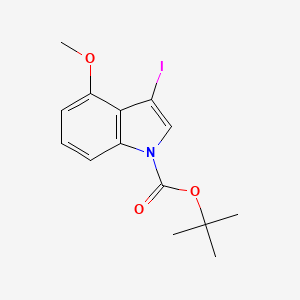

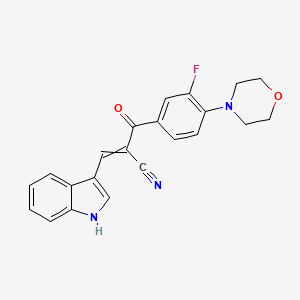

![molecular formula C13H21N3O3S B1394647 2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol CAS No. 1219957-14-8](/img/structure/B1394647.png)

2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol

Vue d'ensemble

Description

The compound “2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds involves a two-step reaction. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives are obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gives the final compounds .Applications De Recherche Scientifique

Detection and Analytical Techniques

A method involving pre-column derivatization and high-performance liquid chromatography (HPLC) with fluorescence detection for determining L-368,899, a non-peptide oxytocin receptor antagonist, in human plasma is detailed. This compound shares a similar structure to 2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol. The process includes liquid-liquid extraction and chemical derivatization of the primary amino group of the drug (Kline, Kusma, & Matuszewski, 1999).

Synthesis and Antitumor Activity

The synthesis of tertiary amino alcohols in the piperazine series was conducted, followed by conversion to dihydrochlorides. These compounds were studied for their impact on tumor DNA methylation processes, highlighting their potential in cancer research. This investigation provides insights into the synthesis and potential applications of compounds structurally similar to this compound (Hakobyan et al., 2020).

Metabolism Studies

A study of Lu AA21004, a novel antidepressant, included its oxidative metabolism using human liver microsomes and recombinant enzymes. This research is relevant for understanding the metabolic pathways of structurally similar compounds, including this compound (Hvenegaard et al., 2012).

Conjugate Additions and Stereospecific Rearrangements

The study details the synthesis of substituted pyrrolidines via conjugate additions of amino alcohols to vinyl sulfones. This process involves stereospecific rearrangement, providing a route to synthesize various heterocycles, which could be extended to the synthesis of compounds like this compound (Back, Parvez, & Zhai, 2003).

Mécanisme D'action

Target of Action

The primary targets of this compound are the Cyclooxygenase (COX) enzymes , specifically COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .

Mode of Action

The compound interacts with its targets by inhibiting the COX enzymes, particularly COX-2 . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation . Some derivatives of this compound have also been found to release moderate amounts of nitric oxide (NO), which can decrease the side effects associated with selective COX-2 inhibitors .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of these inflammatory mediators, thereby reducing inflammation .

Pharmacokinetics

This reaction is exothermic and the heat evolved per mole of amine in a neutralization is largely independent of the strength of the amine as a base .

Result of Action

The primary result of the compound’s action is a reduction in inflammation. By inhibiting the COX enzymes and decreasing the production of prostaglandins, the compound effectively reduces inflammation . Additionally, the release of NO by some derivatives of this compound can help to decrease the side effects associated with selective COX-2 inhibitors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the compound’s ability to neutralize acids . Furthermore, the compound’s efficacy can be influenced by factors such as the presence of other substances that may interact with it, and the physiological state of the individual taking the compound.

Propriétés

IUPAC Name |

2-[4-(3-amino-4-methylsulfonylphenyl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3S/c1-20(18,19)13-3-2-11(10-12(13)14)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEQEQXIMNNPIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)N2CCN(CC2)CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

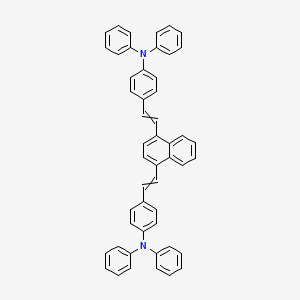

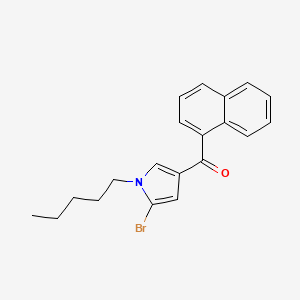

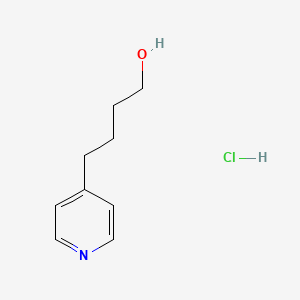

![2-Propenoic acid, 3-[4-[(3,4-difluorophenyl)methoxy]phenyl]-](/img/structure/B1394569.png)

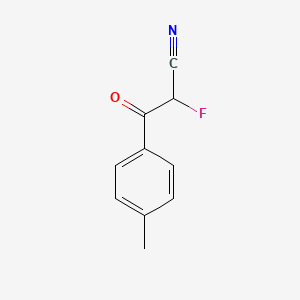

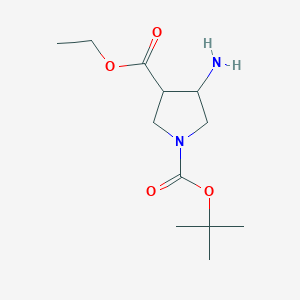

![(4R,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B1394572.png)

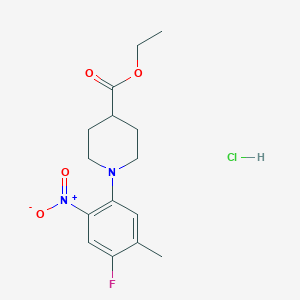

![1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde](/img/structure/B1394575.png)